Bravelle

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urofollitropin is a purified form of human follicle-stimulating hormone (FSH) used primarily to treat infertility in females by inducing follicle development in women without primary ovarian failure . It is derived from human urine and consists of two non-covalently linked glycoproteins, the alpha and beta subunits . This hormone plays a crucial role in the development of ovarian follicles, making it essential for reproductive health.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Urofollitropin is typically extracted and purified from the urine of post-menopausal women . The process involves several steps to ensure the removal of impurities and other proteins. The hormone is then purified using advanced methods, including monoclonal antibody affinity purification .

Industrial Production Methods: In industrial settings, the production of urofollitropin involves large-scale collection of urine from post-menopausal women, followed by extraction and purification processes. The hormone is then formulated into a dry preparation containing menopausal gonadotrophin with follicle-stimulating activity .

Analyse Chemischer Reaktionen

Types of Reactions: Urofollitropin, being a protein-based hormone, does not undergo typical chemical reactions like small organic molecules. it can be subject to glycosylation, a post-translational modification where carbohydrate groups are added to the protein .

Common Reagents and Conditions: The glycosylation process involves enzymes and specific conditions that facilitate the addition of carbohydrate groups to the protein structure .

Major Products Formed: The primary product formed from these reactions is the glycosylated form of urofollitropin, which is essential for its biological activity and stability .

Wissenschaftliche Forschungsanwendungen

Urofollitropin has a wide range of applications in scientific research, particularly in the fields of reproductive medicine and endocrinology . Some of its key applications include:

Infertility Treatment: Urofollitropin is used to stimulate ovarian follicular growth in women undergoing assisted reproductive technologies such as in vitro fertilization (IVF) and gamete intrafallopian transfer (GIFT).

Hormone Replacement Therapy: It is used in hormone replacement therapy to induce ovulation in women with anovulatory infertility.

Research on Follicle Development: Urofollitropin is used in research studies to understand the mechanisms of follicle development and the role of FSH in reproductive health.

Wirkmechanismus

Urofollitropin exerts its effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein-coupled receptor located on the surface of ovarian follicle cells . This binding activates intracellular signaling pathways that promote follicular growth and development . The primary molecular targets of urofollitropin are the FSH receptors on granulosa cells within the ovarian follicles .

Vergleich Mit ähnlichen Verbindungen

Follitropin Alfa: A recombinant form of FSH used for similar indications as urofollitropin.

Follitropin Beta: Another recombinant form of FSH with slightly different glycosylation patterns compared to follitropin alfa.

Uniqueness of Urofollitropin: Urofollitropin is unique in that it is derived from human urine, whereas follitropin alfa and beta are produced using recombinant DNA technology . This difference in production methods can lead to variations in glycosylation patterns and biological activity . Additionally, urofollitropin is often preferred in certain clinical settings due to its natural origin and historical use in reproductive medicine .

Eigenschaften

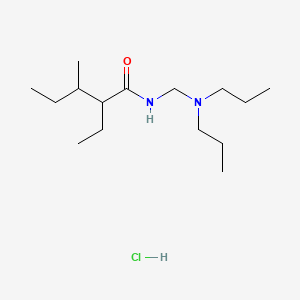

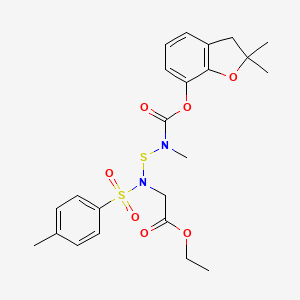

Molekularformel |

C42H65N11O12S2 |

|---|---|

Molekulargewicht |

980.2 g/mol |

IUPAC-Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28-,29-,30-,33-,34-/m0/s1 |

InChI-Schlüssel |

ZDRRIRUAESZNIH-BZGUUIOASA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)